2-Chloro-1-methyl-5-propyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-Chloro-1-methyl-5-propyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-5-propyl-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the chloro, methyl, and propyl groups. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For example, the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution, can yield the compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-5-propyl-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-1-methyl-5-propyl-1H-imidazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of imidazole derivatives.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-5-propyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-Chloro-1-methyl-5-propyl-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
- 2-Chloro-1-methyl-5-propyl-1H-imidazole-4-carboxylate
- 2-Chloro-1-methyl-5-propyl-1H-imidazole-4-carboxamide
These compounds share similar structural features but may differ in their chemical properties and biological activities
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-chloro-1-methyl-5-propylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-4-5-6(7(12)13)10-8(9)11(5)2/h3-4H2,1-2H3,(H,12,13) |
InChI Key |
KXSIAKKNTHRQCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(N1C)Cl)C(=O)O |
Origin of Product |
United States |
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